2-{[2-(2,4-dichlorophenoxy)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{[2-(2,4-dichlorophenoxy)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of functional groups, including a dichlorophenoxy group, a sulfanyl group, and a tetrahydrobenzothieno pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-dichlorophenoxy)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent, such as ethylene oxide, under basic conditions to form the 2-(2,4-dichlorophenoxy)ethyl intermediate.
Thioether Formation: The intermediate is then reacted with a thiol compound, such as thiophenol, under nucleophilic substitution conditions to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-dichlorophenoxy)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
2-{[2-(2,4-dichlorophenoxy)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound is being explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its interactions with various enzymes and receptors are of interest for understanding biochemical pathways and developing new drugs.
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-dichlorophenoxy)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-{[2-(2,4-dichlorophenoxy)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its dichlorophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly suitable for specific applications in medicinal chemistry and materials science, where these properties can be leveraged for desired outcomes .
Properties
Molecular Formula |
C24H20Cl2N2O2S2 |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-[2-(2,4-dichlorophenoxy)ethylsulfanyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H20Cl2N2O2S2/c25-15-10-11-19(18(26)14-15)30-12-13-31-24-27-22-21(17-8-4-5-9-20(17)32-22)23(29)28(24)16-6-2-1-3-7-16/h1-3,6-7,10-11,14H,4-5,8-9,12-13H2 |
InChI Key |
IINDLOJKSLZBRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCCOC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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